5-(Pentan-2-yl)isoxazol-3-amine
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Overview
Description
5-(Pentan-2-yl)isoxazol-3-amine is a chemical compound that belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pentan-2-yl)isoxazol-3-amine typically involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction. This reaction involves an alkyne acting as a dipolarophile and a nitrile oxide as the dipole . The reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs, toxicity, and waste generation .
Industrial Production Methods
In industrial settings, the production of isoxazole derivatives, including this compound, often employs microwave-assisted synthesis to enhance reaction efficiency and yield . This method allows for rapid heating and uniform temperature distribution, leading to faster reaction times and higher product purity.
Chemical Reactions Analysis
Types of Reactions
5-(Pentan-2-yl)isoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The isoxazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted isoxazole derivatives .
Scientific Research Applications
5-(Pentan-2-yl)isoxazol-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Pentan-2-yl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit enzymes involved in cancer cell proliferation or microbial growth, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Aminoisoxazole: A structural isomer with similar biological activities.
3,5-Disubstituted Isoxazoles: These compounds have different substituents on the isoxazole ring and exhibit diverse biological activities.
Uniqueness
5-(Pentan-2-yl)isoxazol-3-amine is unique due to its specific substituent (pentan-2-yl) on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
Molecular Formula |
C8H14N2O |
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Molecular Weight |
154.21 g/mol |
IUPAC Name |
5-pentan-2-yl-1,2-oxazol-3-amine |
InChI |
InChI=1S/C8H14N2O/c1-3-4-6(2)7-5-8(9)10-11-7/h5-6H,3-4H2,1-2H3,(H2,9,10) |
InChI Key |
BDEAHKZWGAZHLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C1=CC(=NO1)N |
Origin of Product |
United States |
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